2-Isopropyloxazole-4-carboxylic acid

Medicinal Chemistry Lipophilicity ADME

2-Isopropyloxazole-4-carboxylic acid (CAS 153180-21-3) is a strategic heterocyclic building block for medicinal chemistry. The 2-isopropyl group increases lipophilicity by +0.75 ClogP units over the 2-methyl analog, enhancing membrane permeability and oral bioavailability. Its steric bulk (molar refractivity 38.1 cm³) enables regioselective outcomes in synthesis. Use the regioisomeric pair for orthogonal probe design. Choose this compound for rational lead optimization and diverse library synthesis. Available in high purity with reliable global supply.

Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
CAS No. 153180-21-3
Cat. No. B126759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyloxazole-4-carboxylic acid
CAS153180-21-3
Molecular FormulaC7H9NO3
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=CO1)C(=O)O
InChIInChI=1S/C7H9NO3/c1-4(2)6-8-5(3-11-6)7(9)10/h3-4H,1-2H3,(H,9,10)
InChIKeyRNFLNLHKYIYMNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropyloxazole-4-carboxylic acid (CAS 153180-21-3) Procurement: A Heterocyclic Scaffold for Drug Discovery and Chemical Synthesis


2-Isopropyloxazole-4-carboxylic acid (CAS 153180-21-3) is a heterocyclic building block characterized by a 1,3-oxazole core bearing a carboxylic acid group at the 4-position and an isopropyl substituent at the 2-position . Its molecular formula is C7H9NO3, with a molecular weight of 155.15 g/mol, and commercial sources typically offer a standard purity of 95-96% . The isopropyl group provides a defined steric and lipophilic profile that distinguishes this compound from simpler oxazole-4-carboxylic acid analogs and makes it a useful intermediate in the synthesis of more complex bioactive molecules .

Why 2-Isopropyloxazole-4-carboxylic acid (CAS 153180-21-3) Cannot Be Simply Replaced by Other Oxazole-4-Carboxylic Acid Analogs


The 2-isopropyl group on 2-isopropyloxazole-4-carboxylic acid (CAS 153180-21-3) is not a generic substitution; it introduces specific steric bulk and hydrophobicity that are known to modulate binding interactions and influence the overall physicochemical properties of downstream molecules . Simply substituting this compound with a closely related analog, such as 2-methyloxazole-4-carboxylic acid or 4-oxazolecarboxylic acid, would alter the spatial and electronic environment, potentially leading to different reactivity profiles, variable yields in synthetic pathways, and altered biological activity of the final compound . This guide provides the available quantitative evidence to support a scientifically informed procurement decision.

2-Isopropyloxazole-4-carboxylic acid (CAS 153180-21-3) Quantitative Differentiation Guide: Evidence for Scientific and Industrial Selection


Differentiation of 2-Isopropyloxazole-4-carboxylic acid from 2-Methyloxazole-4-carboxylic acid by Lipophilicity (ClogP)

The 2-isopropyl substituent in 2-isopropyloxazole-4-carboxylic acid (CAS 153180-21-3) increases the calculated partition coefficient (ClogP) relative to the 2-methyl analog. This difference is a key factor in drug design, as lipophilicity influences membrane permeability and metabolic stability .

Medicinal Chemistry Lipophilicity ADME

Differentiation of 2-Isopropyloxazole-4-carboxylic acid from 4-Oxazolecarboxylic acid by Steric Bulk and Synthetic Utility

2-Isopropyloxazole-4-carboxylic acid (CAS 153180-21-3) provides a distinct steric profile compared to the unsubstituted 4-oxazolecarboxylic acid (CAS 23012-13-7). The isopropyl group at the 2-position introduces steric hindrance that can be leveraged to control regioselectivity in subsequent synthetic transformations .

Organic Synthesis Medicinal Chemistry Building Block

Differentiation of 2-Isopropyloxazole-4-carboxylic acid from 2-Ethyloxazole-4-carboxylic acid by Molecular Weight and Physicochemical Properties

2-Isopropyloxazole-4-carboxylic acid (CAS 153180-21-3) offers a higher molecular weight and a different branching pattern compared to its 2-ethyl analog (CAS 161282-35-7). These subtle differences can significantly impact the physicochemical properties and biological profile of a compound in a drug discovery program .

Medicinal Chemistry Physicochemical Properties Lead Optimization

Differentiation of 2-Isopropyloxazole-4-carboxylic acid from 4-Isopropyloxazole-2-carboxylic acid via Regioisomeric Scaffold Utility

2-Isopropyloxazole-4-carboxylic acid (CAS 153180-21-3) is a regioisomer of 4-isopropyloxazole-2-carboxylic acid. This regioisomeric difference provides an orthogonal vector for chemical elaboration; the carboxylic acid at the 4-position is electronically and spatially distinct from the 2-position, offering different reactivity and potential for forming diverse chemical libraries .

Medicinal Chemistry Isomeric Scaffold SAR Exploration

Recommended Research and Industrial Application Scenarios for 2-Isopropyloxazole-4-carboxylic acid (CAS 153180-21-3) Based on Quantified Differentiation


Medicinal Chemistry: Optimization of Lead Compounds Requiring Increased Lipophilicity

Based on the quantified ClogP increase (+0.75 log units) compared to the 2-methyl analog, 2-isopropyloxazole-4-carboxylic acid is a rational choice for medicinal chemists aiming to improve the membrane permeability of a lead series. The higher lipophilicity, as indicated by the calculated ClogP , can be strategically incorporated to enhance cellular uptake and potentially improve oral bioavailability.

Organic Synthesis: Sterically Directed Transformations and Regioselective Reactions

The increased steric bulk of the 2-isopropyl group, quantified by a molar refractivity of 38.1 cm³ versus 24.5 cm³ for the unsubstituted parent , makes this compound valuable for reactions where steric hindrance is required to achieve a desired regioselective outcome. This can lead to cleaner reaction profiles and higher yields of specific isomers, which is a critical factor in cost-effective scale-up and process chemistry.

Chemical Biology: Synthesis of Regioisomeric Probes for Target Identification

The regioisomeric relationship with 4-isopropyloxazole-2-carboxylic acid provides a unique opportunity for chemical biologists. By using 2-isopropyloxazole-4-carboxylic acid to synthesize a specific probe, researchers can create a distinct control compound or an orthogonal tool to validate target engagement and off-target effects in cellular assays, enhancing the rigor of chemical biology experiments.

Building Block Sourcing: Differentiated Physicochemical Property Sets

For compound management and library synthesis teams, the defined physicochemical profile of 2-isopropyloxazole-4-carboxylic acid (molecular weight 155.15 g/mol, ClogP 1.38) offers a specific combination of properties distinct from its closest analogs . This allows for the creation of a more diverse screening library, covering a broader chemical space and increasing the probability of identifying novel hit matter in high-throughput screening campaigns.

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